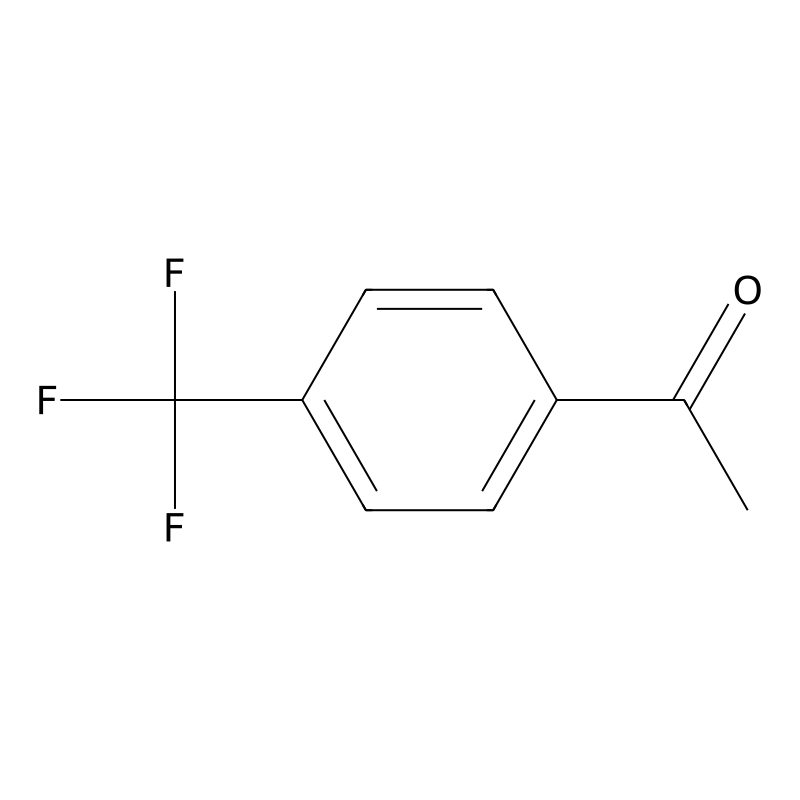4'-(Trifluoromethyl)acetophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
4'-(Trifluoromethyl)acetophenone, also known as 4-acetylbenzotrifluoride, is an organic compound with the chemical formula C₉H₇F₃O. It is a white crystalline solid with a melting point of 30-33 °C and a boiling point of 79-80 °C at 8 mmHg []. This chemical has found applications in various scientific research fields, as detailed below:
Asymmetric Catalysis
4'-(Trifluoromethyl)acetophenone has been used as a substrate in studies exploring the development of new asymmetric catalysts. These catalysts are crucial in various chemical reactions, allowing for the selective production of one enantiomer (mirror image) over the other. Research has investigated the enantioselective addition of dialkylzinc to 4'-(trifluoromethyl)acetophenone mediated by specific catalysts, such as 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide [].
4'-(Trifluoromethyl)acetophenone, with the chemical formula CHFO and CAS number 709-63-7, is a low melting solid that appears as a white to faintly yellow substance. It has a molecular weight of 188.15 g/mol and exhibits a melting point range of 30-33 °C and a boiling point of 79-80 °C at 8 mm Hg . This compound features a trifluoromethyl group attached to the para position of an acetophenone structure, which significantly influences its chemical properties and reactivity.
- Nucleophilic Addition Reactions: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
- Enantioselective Additions: The compound has been studied for enantioselective reactions using dialkylzinc reagents mediated by specific catalysts, yielding chiral alcohols .
This compound exhibits notable biological activity, particularly in antimycobacterial studies. It has been identified as having selective activity against certain mycobacterial strains, making it a candidate for further pharmaceutical development . The trifluoromethyl group enhances its lipophilicity and potential bioactivity, contributing to its efficacy in biological systems.
Several methods exist for synthesizing 4'-(trifluoromethyl)acetophenone:
- Lithium-Mediated Reaction: A common method involves using lithium metal in tetrahydrofuran as a solvent, where chlorocyclohexane is added dropwise to generate lithium reagents that react with 4-bromotrifluorotoluene and acetonitrile. This method has shown yields of up to 81% after distillation .
- Direct Acylation: Another approach involves acylating trifluoromethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst.
- Rearrangement Reactions: Some synthetic pathways may involve rearrangement reactions starting from simpler precursors.
4'-(Trifluoromethyl)acetophenone finds applications in various fields:
- Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate against mycobacterial infections.
- Chemical Intermediates: It serves as an intermediate in synthesizing other fluorinated compounds and pharmaceuticals.
- Research: Used in studies involving electrophilic aromatic substitution and nucleophilic addition reactions.
Interaction studies have focused on the compound's reactivity with different nucleophiles and its behavior under various catalytic conditions. The unique trifluoromethyl group not only enhances its reactivity but also influences its interaction with biological systems, particularly in targeting specific enzymes or receptors associated with mycobacterial infections .
Several compounds share structural similarities with 4'-(trifluoromethyl)acetophenone. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acetophenone | CHO | No trifluoromethyl group; simpler structure |
| 4-Fluoroacetophenone | CHFO | Contains a fluorine atom instead of trifluoromethyl |
| 4'-Chloroacetophenone | CHClO | Chlorine substituent; different electronic properties |
| 4'-Bromoacetophenone | CHBrO | Bromine substituent; potential for different reactivity |
Uniqueness
The presence of the trifluoromethyl group in 4'-(trifluoromethyl)acetophenone distinguishes it from these similar compounds by enhancing its lipophilicity, stability, and biological activity. This unique feature allows for selective interactions in biological systems that other compounds may not exhibit, making it an interesting subject for further research and application in medicinal chemistry .
XLogP3
Melting Point
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








